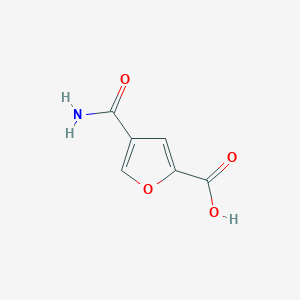

4-Carbamoylfuran-2-carboxylic acid

Vue d'ensemble

Description

4-Carbamoylfuran-2-carboxylic acid is a chemical compound with the molecular formula C6H5NO4 . It has a molecular weight of 155.11 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a carbamoyl group and a carboxylic acid group attached .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, carboxylic acids in general can undergo four types of reactions: formation of carboxylate salts, nucleophilic acyl substitution, reduction, and substitution at the alpha position .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Spectroscopic Characterization and Structural Analysis

Recent studies have focused on the structural and spectroscopic characterization of compounds related to 4-carbamoylfuran-2-carboxylic acid, highlighting its relevance in understanding the behavior of small organic molecules in various states. For example, research on 4-Aminobenzoic acid, which shares functional groups with this compound, explored its vibrational spectroscopy to understand the structure of its protonation sites. This study provided insights into the structural dynamics of related compounds, indicating potential applications in molecular identification and characterization techniques (Khuu et al., 2020).

Catalytic Applications and Green Chemistry

The development of novel organocatalysts derived from carboxylic acid compounds has been a significant area of research, showing the versatility of these molecules in synthesizing various organic compounds. For instance, the synthesis and characterization of novel biological-based nano organo solid acids with urea moiety demonstrated their catalytic efficiency in producing coumarin-3-carboxylic acid and cinnamic acid derivatives. Such studies underscore the potential of this compound derivatives in facilitating green and efficient synthesis processes (Zolfigol et al., 2015).

Biosensors and Detection Technologies

In the development of biosensors, derivatives of this compound have shown promise in constructing sensitive and selective detection systems. A notable application involves the use of 4-aminobenzoic acid-reduced graphene oxide nanocomposites in constructing an electrochemical immunosensor for aflatoxin B1, demonstrating the potential of similar carboxylic acid derivatives in environmental monitoring and food safety (Shi et al., 2020).

Environmental Remediation and Chemical Warfare Agent Neutralization

Research has also extended to the environmental remediation field, where hybrid polyoxomolybdates modified by carboxylic acid ligands have been shown to rapidly degrade chemical warfare agent simulants. This highlights the potential of this compound and its derivatives in developing materials for neutralizing hazardous substances, contributing to environmental protection and chemical safety (Hou et al., 2018).

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by 4-Carbamoylfuran-2-carboxylic acid are currently unknown . Future studies should aim to summarize the affected pathways and their downstream effects to better understand the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Propriétés

IUPAC Name |

4-carbamoylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMHKZYGMODJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B1525008.png)

![5-(aminomethyl)-1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1525011.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)

![2-(Diethylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1525024.png)